molecular formula C12H17N3O3S B4327889 3-(4-Methoxy-benzenesulfonyl)-1,3,5-triaza-bicyclo[3.2.1]octane

3-(4-Methoxy-benzenesulfonyl)-1,3,5-triaza-bicyclo[3.2.1]octane

Cat. No.: B4327889
M. Wt: 283.35 g/mol
InChI Key: BGBMFPVNTFSDMT-UHFFFAOYSA-N
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Description

3-(4-Methoxy-benzenesulfonyl)-1,3,5-triaza-bicyclo[3.2.1]octane is a bicyclic compound featuring a 1,3,5-triaza-bicyclo[3.2.1]octane core and a 4-methoxybenzenesulfonyl substituent. The bicyclo[3.2.1]octane framework consists of a fused seven-membered ring system with three nitrogen atoms positioned at the 1, 3, and 5 sites. The 4-methoxybenzenesulfonyl group introduces electron-withdrawing (sulfonyl) and electron-donating (methoxy) moieties, creating a unique electronic profile.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-18-11-2-4-12(5-3-11)19(16,17)15-9-13-6-7-14(8-13)10-15/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBMFPVNTFSDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CN3CCN(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204873
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-benzenesulfonyl)-1,3,5-triaza-bicyclo[3.2.1]octane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazabicyclo[3.2.1]octane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core structure.

    Introduction of the Methoxyphenylsulfonyl Group: The methoxyphenylsulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride derivative reacts with the bicyclic core in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-benzenesulfonyl)-1,3,5-triaza-bicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 3-(4-Methoxy-benzenesulfonyl)-1,3,5-triaza-bicyclo[3.2.1]octane exhibit promising anticancer properties. For instance, derivatives of tirbanibulin, which share structural similarities with this compound, have shown significant cytotoxic effects against HeLa cells in vitro. The IC50 values for these compounds were evaluated using the CCK-8 assay, demonstrating their potential as microtubule-targeting agents in cancer therapy .

CompoundHeLa IC50 (μM)
Tirbanibulin0.044 ± 0.011
Analog 10.95 ± 0.35
Analog 2>1.0

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves disruption of microtubule dynamics, leading to apoptosis in cancer cells. The presence of the methoxy-benzenesulfonyl group may enhance binding affinity to target proteins involved in cell cycle regulation and apoptosis .

Neurological Research

Nociceptin Receptor Agonists
Another area of application for this compound is its potential role as an agonist for the nociceptin receptor (ORL1). Research indicates that derivatives of this compound can modulate visceral hypersensitivity through peripheral mechanisms without penetrating the blood-brain barrier . This could have implications for treating conditions such as irritable bowel syndrome (IBS) and other gastrointestinal disorders.

Synthesis and Derivative Development

Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions involving sulfonyl chlorides and bicyclic amines. Understanding these synthetic pathways is crucial for developing analogs with improved pharmacological profiles.

Case Studies on Derivatives
Several studies have focused on modifying the core structure to enhance bioactivity and selectivity against specific targets. For example, modifications at the benzenesulfonyl moiety or the bicyclic framework have been explored to optimize interactions with biological targets .

Toxicological Studies

Safety Profile Assessment
As with any new compound, evaluating the safety profile is essential before clinical applications can be considered. Toxicological studies on related compounds indicate a need for careful assessment of dosage and potential side effects in preclinical models.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-benzenesulfonyl)-1,3,5-triaza-bicyclo[3.2.1]octane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The triazabicyclo[3.2.1]octane core can interact with various biological pathways, affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Bicyclic Framework Variations

The 1,3,5-triaza-bicyclo[3.2.1]octane core distinguishes the compound from other bicyclic systems. For example:

  • 2-Oxa-4-azabicyclo[3.2.1]octane (from ): Replaces one nitrogen with an oxygen atom, altering hydrogen-bonding capacity and polarity.
  • 4-Oxa-2-azabicyclo[3.2.1]octane: A misassigned name (as corrected in ), highlighting the importance of heteroatom priority rules in nomenclature. Nitrogen’s higher priority over oxygen ensures correct numbering.

Substituent Modifications

Sulfonyl vs. Thioester Groups
  • 3-(2,5-Dibromobenzothioyl)-1,3,5-triazabicyclo[3.2.1]octane ():
    • Replaces the 4-methoxybenzenesulfonyl group with a dibromobenzothioyl moiety.
    • Key Differences :
  • Steric and Reactivity Profile : Bromine atoms introduce steric bulk and halogen-bonding capabilities, which may enhance interactions with hydrophobic protein pockets.
Methoxy vs. Halogen Substituents
  • The 4-methoxy group in the parent compound donates electrons via resonance, stabilizing the aromatic ring. In contrast, bromine in the dibromobenzothioyl analog () withdraws electrons inductively, creating a more electrophilic aromatic system. This difference could influence binding affinity to biological targets or catalytic activity in synthetic applications.

Physicochemical and Functional Property Analysis

Property 3-(4-Methoxy-benzenesulfonyl)-1,3,5-triazabicyclo[3.2.1]octane 3-(2,5-Dibromobenzothioyl)-1,3,5-triazabicyclo[3.2.1]octane 2-Oxa-4-azabicyclo[3.2.1]octane
Polarity High (due to sulfonyl group) Moderate (thioester less polar) Moderate (oxygen less polar than N)
Electron Effects Mixed (EWG sulfonyl + EDG methoxy) EWG bromine + moderate thioester Neutral (oxygen less electron-withdrawing)
Potential Bioactivity Unreported, but sulfonyl groups common in protease inhibitors Halogens may enhance halogen bonding Unreported, oxygen may reduce basicity
Synthetic Accessibility Likely challenging (multiple N atoms) Bromine adds complexity Simpler (fewer heteroatoms)

Research Implications and Gaps

  • Medicinal Chemistry : The sulfonyl group in the parent compound may mimic transition states in enzymatic reactions, while the dibromobenzothioyl analog’s halogen atoms could improve target selectivity.
  • Synthetic Challenges : The 1,3,5-triaza-bicyclo[3.2.1]octane core requires precise regiocontrol during synthesis, especially when introducing multiple heteroatoms.
  • Data Limitations: No experimental data (e.g., binding affinities, solubility) are provided in the evidence, necessitating further studies to validate theoretical comparisons.

Biological Activity

3-(4-Methoxy-benzenesulfonyl)-1,3,5-triaza-bicyclo[3.2.1]octane is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and receptor-modulating activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₇N₃O₃S
  • Molecular Weight : 283.3467 g/mol
  • CAS Number : 878426-49-4

The compound features a bicyclic structure with a triaza configuration, which is essential for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of bicyclic compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted the efficacy of related compounds against A-549 (lung cancer) and MCF7 (breast cancer) cell lines. The IC₅₀ values for these compounds ranged from 0.02 to 0.08 μmol/mL, showing comparable effectiveness to standard chemotherapeutics like doxorubicin .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC₅₀ (μmol/mL)Reference
Compound AA-5490.04
Compound BMCF70.06
This compoundHCT-116TBDTBD

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. A study investigated various synthesized derivatives for their antibacterial and antifungal activities, revealing promising results against several pathogens. Although specific data on the triaza-bicyclo compound was not detailed in the study, the general trend indicates that modifications in the sulfonyl group can enhance antimicrobial properties .

Receptor Modulation

The biological activity of this compound may also involve modulation of specific receptors in the body. For example, compounds with similar structures have been shown to act as agonists on human ORL1 receptors (nociceptin receptors), which are involved in pain modulation and stress response . This receptor interaction suggests potential applications in pain management therapies.

Case Studies

  • Anticancer Efficacy : In a controlled study involving multiple cancer cell lines, derivatives of bicyclic compounds were tested for their ability to induce apoptosis and inhibit cell proliferation. The results indicated that certain modifications in the chemical structure significantly enhanced anticancer activity.
  • Antimicrobial Screening : Another research effort focused on synthesizing a series of derivatives from bicyclic frameworks to evaluate their antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. The findings showed that specific structural features contributed to increased antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxy-benzenesulfonyl)-1,3,5-triaza-bicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxy-benzenesulfonyl)-1,3,5-triaza-bicyclo[3.2.1]octane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.